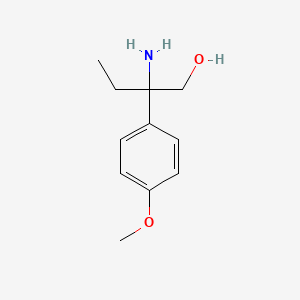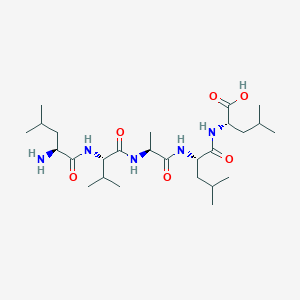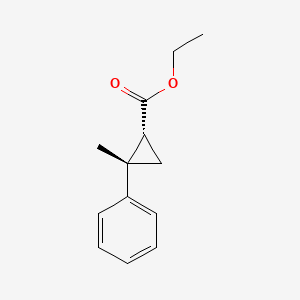![molecular formula C12H13NO3 B14234380 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid is a heterocyclic compound with a unique structure that includes a formyl group and a carboxylic acid group attached to a tetrahydrobenzoazepine ring.
Méthodes De Préparation
The synthesis of 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Tetrahydrobenzoazepine Ring: This step involves the cyclization of a suitable precursor, often using a catalyst such as aluminum chloride in a solvent like dichloroethane at low temperatures (0-20°C).
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction, often using reagents like formic acid or formamide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide under specific conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the formyl group to an alcohol group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Condensation: The formyl group can participate in condensation reactions, forming larger molecules through the reaction with amines or hydrazines.
Applications De Recherche Scientifique
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid has several scientific research applications :
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding, contributing to the understanding of biological pathways.
Mécanisme D'action
The mechanism of action of 3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid involves its interaction with specific molecular targets . The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, stabilizing the compound’s binding to its targets. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid can be compared with other similar compounds, such as :
2,3,4,5-Tetrahydro-1H-benzo[D]azepine: Lacks the formyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
7-Carboxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine: Lacks the formyl group, altering its ability to participate in condensation reactions.
The presence of both the formyl and carboxylic acid groups in this compound makes it unique and versatile for various applications.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-formyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-8-13-5-3-9-1-2-11(12(15)16)7-10(9)4-6-13/h1-2,7-8H,3-6H2,(H,15,16) |
Clé InChI |
LNRKKVMHLUOPAR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC2=C1C=CC(=C2)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



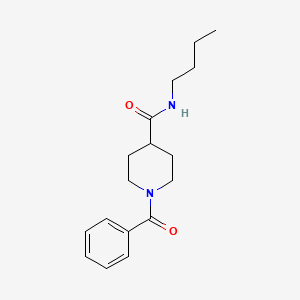
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
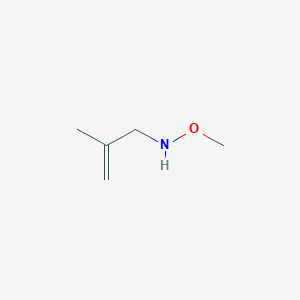
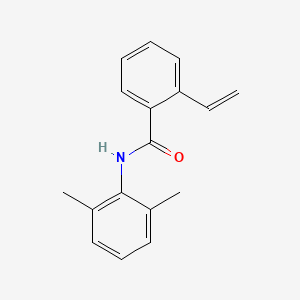
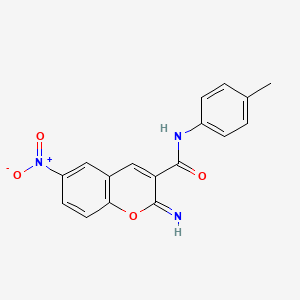

![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
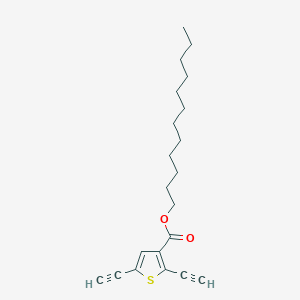
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
